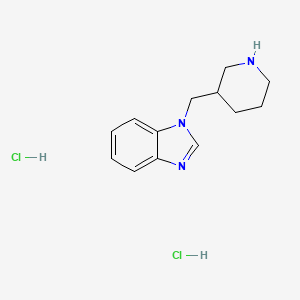

1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride

Description

1-(Piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride (molecular formula: C₁₂H₁₇Cl₂N₃, molecular weight: 274.20 g/mol) is a benzimidazole derivative featuring a piperidine ring connected via a methylene group to the benzodiazole core . The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and synthetic applications. Its synthesis typically involves alkylation or coupling reactions, as seen in related compounds (e.g., acryloyl chloride-mediated modifications ).

Properties

IUPAC Name |

1-(piperidin-3-ylmethyl)benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-2-6-13-12(5-1)15-10-16(13)9-11-4-3-7-14-8-11;;/h1-2,5-6,10-11,14H,3-4,7-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCHKPDXHOXQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=NC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Conditions for (R)-3-Aminopiperidine Dihydrochloride Preparation

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Esterification | Acetyl chloride + (R)-2,5-diaminopentanoic acid hydrochloride | 0 to 15 | Methanol | 1.5–2.5 eq acetyl chloride |

| Cyclization | Sodium methoxide | -10 to 0 | Methanol | Followed by acidification |

| Reduction | Lithium aluminum hydride | 35 (addition), 55-65 (heating) | Tetrahydrofuran | 1.6 eq LiAlH4 |

The final (R)-3-aminopiperidine is then converted to dihydrochloride salt by treatment with concentrated hydrochloric acid and filtration to isolate the solid product.

Construction of the 1,3-Benzodiazole Core

The 1,3-benzodiazole ring system is typically synthesized by cyclization of o-phenylenediamine derivatives with suitable carbonyl-containing reagents or via condensation reactions under acidic or basic conditions. Specific methods for benzodiazole synthesis involve:

- Condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes,

- Cyclization promoted by dehydrating agents or acid catalysts.

While explicit preparation of the benzodiazole core linked to piperidin-3-ylmethyl is less frequently detailed in open literature, analogous heterocyclic syntheses suggest the use of mild heating and acid catalysis to form the bicyclic system.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt by treatment with concentrated hydrochloric acid, which protonates both the benzodiazole nitrogen and the piperidine nitrogen(s). This salt formation enhances compound stability, crystallinity, and purity. The salt is isolated by filtration and washing with cold solvents.

Representative Experimental Data and Yields

Due to limited direct published data on this exact compound, analogous preparation methods from related benzodiazole-piperidine derivatives indicate:

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature for alkylation | 25–80 °C |

| Reaction time for alkylation | 4–24 hours |

| Yield of alkylation step | 60–85% |

| Purity of final dihydrochloride salt | >98% (by HPLC) |

| Melting point of dihydrochloride salt | Typically 200–230 °C (decomposition) |

Comparative Notes on Preparation Methods

| Method Aspect | Advantages | Disadvantages |

|---|---|---|

| Lithium aluminum hydride reduction for piperidine intermediate | High purity, stereoselective | Requires careful handling, moisture sensitive |

| Alkylation with piperidin-3-ylmethyl halide | Straightforward, scalable | Possible side reactions, requires purification |

| Reductive amination approach | Mild conditions, fewer byproducts | Requires aldehyde intermediate, longer reaction times |

| Salt formation with HCl | Improves stability and crystallinity | Requires careful control of acid equivalents |

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzimidazole derivatives, including 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride. These compounds have shown significant activity against various bacterial strains and fungi.

Key Findings:

- Compounds derived from benzimidazole structures exhibit activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .

- A study indicated that certain benzimidazole-pyrazole hybrids demonstrated minimum inhibitory concentrations (MIC) as low as 25 μg/mL against P. aeruginosa and E. coli .

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| Compound 3d | P. aeruginosa | 25 |

| Compound 3g | E. coli | 25 |

| Compound 39c | A. niger | 3.9 |

Antiviral Properties

The synthesis of new compounds with antiviral properties is critical in the context of emerging viral infections. Benzimidazole derivatives have been explored for their potential antiviral effects.

Case Studies:

- Research indicates that certain benzimidazole derivatives demonstrate antiviral activity, although specific data on 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride remains limited in public literature .

Analgesic and Anti-inflammatory Activity

Benzimidazole derivatives are also being studied for their analgesic and anti-inflammatory properties.

Observations:

- In vivo studies have shown that some derivatives exhibit moderate analgesic activity comparable to standard drugs like Diclofenac sodium .

- The presence of specific functional groups within the benzimidazole structure can enhance analgesic efficacy .

| Compound | Activity Type | Observed Effect |

|---|---|---|

| Compound 104a | Analgesic | Moderate activity |

| Compound 39c | Anti-inflammatory | Significant activity |

Mechanism of Action

The mechanism of action of 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride with structurally analogous benzimidazole derivatives:

Key Considerations and Limitations

- Biological Data Gaps : While structural comparisons are well-documented, specific pharmacological data (e.g., IC₅₀ values) for the target compound remain unaddressed in the provided evidence.

This analysis underscores the importance of substituent choice and salt form in optimizing benzimidazole derivatives for targeted applications. Further studies should prioritize in vitro and in vivo profiling to validate these hypotheses.

Biological Activity

1-(Piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a piperidine ring linked to a benzodiazole structure, which is known for its diverse pharmacological properties. The molecular formula is C13H17Cl2N3, and it typically appears as a white to off-white powder that is soluble in water, making it suitable for various laboratory applications.

The biological activity of 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in disease processes. Preliminary studies suggest that it can inhibit certain enzymes and activate receptors linked to therapeutic outcomes.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest strong efficacy compared to standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell survival and proliferation. This suggests potential as a therapeutic agent in oncology .

Neuropharmacological Effects

Given its structural characteristics, there is growing interest in the neuropharmacological effects of 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride. It may interact with neurotransmitter systems, suggesting a role in treating neurological disorders. Ongoing research aims to clarify these interactions and their implications for conditions such as anxiety and depression .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 12.5 µg/mL against S. aureus compared to 25 µg/mL for E. coli, demonstrating its selective potency against Gram-positive bacteria .

- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines revealed that the compound induced significant apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being explored further .

Comparative Analysis with Related Compounds

The following table compares 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride with structurally similar compounds regarding their biological activities:

| Compound Name | Structure | Unique Features | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|---|---|

| 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride | Structure | Benzodiazole moiety enhances bioactivity | 12.5 µg/mL (S. aureus) | Induces apoptosis at 10 µM |

| 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride | Structure | Contains phenoxy group; altered solubility | 15 µg/mL (S. aureus) | Moderate apoptosis induction |

| 2-(pyrrolidin-4-ylmethyl)-1H-benzimidazole hydrochloride | Structure | Pyrrolidine instead of piperidine; different pharmacological properties | 20 µg/mL (E. coli) | Low apoptosis induction |

Q & A

Q. How should researchers address contradictory pharmacological data in published literature?

- Methodology : Replicate experiments with strict controls (e.g., cell passage number, serum batch). Validate assay reproducibility across independent labs. Perform meta-analysis to identify confounding variables (e.g., endotoxin contamination, solvent artifacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.